molecular formula C13H15NO2 B1273483 1-Boc-indole CAS No. 75400-67-8

1-Boc-indole

Cat. No. B1273483
CAS RN: 75400-67-8
M. Wt: 217.26 g/mol
InChI Key: OWPIFQXNMLDXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-indole is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The term "Boc" refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The Boc group is particularly useful because it can be added and removed under relatively mild conditions.

Synthesis Analysis

The synthesis of indole derivatives, including 1-Boc-indole, has been a subject of extensive research due to their biological and pharmaceutical significance. A variety of synthetic methods have been developed to construct the indole core and introduce substituents at different positions on the indole ring. For instance, a one-pot approach to 1,2-disubstituted indoles has been developed using Cu(II)-catalyzed coupling/cyclization under aerobic conditions, starting from 2-alkynylanilines and boronic acids . Additionally, the Fischer indole synthesis in low melting mixtures has been employed to synthesize functionalized indoles, demonstrating the stability of sensitive functional groups such as N-Boc during the reaction . Moreover, a novel synthetic approach using Boc-protected ortho-aminostyrenes has been described, where an alkyllithium addition reaction generates a lithiated intermediate that facilitates in situ ring closure to form the indole ring system .

Molecular Structure Analysis

The molecular structure of 1-Boc-indole is characterized by the presence of the Boc group attached to the nitrogen atom of the indole ring. This modification significantly affects the reactivity and properties of the indole molecule. The Boc group can influence the electronic distribution within the indole ring and protect the nitrogen atom from unwanted reactions during synthetic procedures.

Chemical Reactions Analysis

Indoles, including 1-Boc-indole, participate in a variety of chemical reactions. They are known for their nucleophilicity, which allows them to undergo electrophilic substitution reactions. The presence of the Boc group can alter the reactivity of the indole nitrogen, making it less nucleophilic and more selective in its reactions. For example, the direct, chemoselective N-tert-prenylation of indoles by C-H functionalization has been reported, where the Boc group remains intact during the prenylation process . Additionally, indoles can undergo cross-coupling reactions, as demonstrated by the Pd-catalyzed tandem intramolecular amination and intermolecular Suzuki coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-indole are influenced by both the indole core and the Boc protecting group. The Boc group increases the steric bulk around the nitrogen atom, which can affect the solubility and boiling point of the compound. The indole ring itself contributes to the compound's aromaticity and stability. The Boc group also makes the compound more amenable to purification and handling, as it can be easily removed under acidic conditions to yield the free amine.

Scientific Research Applications

  • Organic Synthesis and Natural Products

    • Indole is one of the most important heterocycles in organic synthesis and natural products .
    • It’s a significant ring system, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
  • Material Chemistry

    • Indole derivatives are associated with a variety of both biological activities and applications in the field of material chemistry .
    • A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
    • Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
  • Metal-Catalyzed Functionalization

    • Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery .
    • Recently, tremendous advances in the selective functionalization of indoles have been reported .
    • Major advances include transition-metal-catalyzed C–H functionalization at the classical C2/C3 positions, transition-metal-catalyzed C–H functionalization at the remote C4/C7 positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .
  • Multicomponent Reactions

    • Indole has been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Preparation of Indolylboronic Acids

    • Indole derivatives are associated with a variety of both biological activities and applications in the field of material chemistry .
    • A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
    • Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
  • 1-Boc-indole is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
  • It is also used in copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, homocoupling reactions, and in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

properties

IUPAC Name

tert-butyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPIFQXNMLDXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393394
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-indole

CAS RN

75400-67-8
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester [3.82 g, 9.42 mmol, Intermediate (8), prepared as described in Example 1-4 of International Patent Application Publication No. WO 02/32861], 3-iodo-thieno[3,2-c]pyrazole-1-carboxylic acid tert-butyl ester [4.0 g, 11.42 mmol, Example 5B above], tetrakis(triphenylphosphine)palladium(0) (544 mg, 0.470 mmol), potassium carbonate (2M aqueous, 12 mL) in tetrahydrofuran (60 mL) is purged with N2 for 10 minutes then heated to 55-60° C. for 7.5 hours. The reaction is diluted with ethyl acetate (50 mL) and washed with water (20 mL). Water layer is back extracted with ethyl acetate (50 mL). The combined ethyl acetate phases are dried over sodium sulfate. The residue is chromatographed on 35 g silica gel cartridge (5-30% ethyl acetate gradient in heptane) to give 2-(1-tert-butoxycarbonyl-1H-thieno[3,2-c]pyrazol-3-yl)-5-tert-butyl-dimethyl-silanyloxymethyl)-indole-1-carboxlic acid tert-butyl ester [3.8 g, 69%, Intermediate (9)]; 1H NMR [(CD3)2SO)]: δ 8.08 (2H, m), 7.64 (1H, s), 7.38 (2H, m), 7.14 (1H, s), 4.81 (2H, s, —OCH), 1.65 (9H, s), 1.32 (9H, s), 0.92 (9H, s, Si(CH3)3), 0.10 (6H, s, Si(CH2)); LC/MS: 584 (M+H).
[Compound]
Name
5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate ( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-indole
Reactant of Route 2
Reactant of Route 2
1-Boc-indole
Reactant of Route 3
Reactant of Route 3
1-Boc-indole
Reactant of Route 4
Reactant of Route 4
1-Boc-indole
Reactant of Route 5
1-Boc-indole
Reactant of Route 6
1-Boc-indole

Citations

For This Compound
39
Citations
M Budovská, R Michalková, J Mojžiš - Tetrahedron, 2023 - Elsevier
… In the spirocyclization of the unsymmetrical bis-indole thiourea 10, the spiro ring in position 3 can form either on the 1-Boc-indole ring or the 1-methoxyindole ring, since the formation of …
Number of citations: 1 www.sciencedirect.com
I Kawasaki, M Terano, E Yada, M Kawai, M Yamashita… - Tetrahedron letters, 2005 - Elsevier
… Removal of the 1-Boc group may be the first step of this reaction to give the active intermediate 6, then the dimer 7 might be provided by the reaction of 6 with the 1-Boc indole 3a. The …
Number of citations: 8 www.sciencedirect.com
N Oku, M Murakami, T Miura - Organic Letters, 2022 - ACS Publications
… An indole-3-acetic acid derivative that is the key intermediate of the plant hormone auxin can be synthesized from 1-Boc-indole in two steps by combining an iridium-catalyzed C–H …
Number of citations: 5 pubs.acs.org
Y Basel, A Hassner - Synthesis, 2001 - thieme-connect.com
… Evaporation afforded pure 1-BOC indole 3-carboxaldehyde as a white solid (mp: 122 C, Lit.mp: … Evaporation afforded pure 1-BOC indole as a colorless oil in 95% isolated yield (Table, …
Number of citations: 26 www.thieme-connect.com
J Dong, T Wang, J Lu, CZ Ding, L Hu, G Hu… - Bioorganic & Medicinal …, 2020 - Elsevier
… Synthesis of these novel indole series compounds started from 1-Boc indole. Thus, treatment of 1-Boc indole by BrCN with LDA as the base yielded the bromide intermediate 26. …
Number of citations: 9 www.sciencedirect.com
B Danieli, G Lesma, M Martinelli, D Passarella… - Tetrahedron, 1998 - Elsevier
… mmol), Pd(PPh3)4 (5 mmol/100 mmol 1-BOCindole) in 15 ml of 1,4-dioxane was added lg (… Cross-coupling reaction with triethyl indol-2-ylborate (lh) To a solution of 1-BOC-indole (168 …
Number of citations: 58 www.sciencedirect.com
L Bock, SK Schultheiß, S Maschauer… - European Journal of …, 2021 - Wiley Online Library
The synthesis of 2‐[ 18 F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known …
C SI-nN, N TAKAHASHI, Y YONEZAWA - 1990 - jlc.jst.go.jp
… Concentration of the solution under reduced pressure gave crude crystals, which were recrystallized from diisopropyl ether to give colorless needles identified as 1-Boc-indole-3-…
Number of citations: 0 jlc.jst.go.jp
E Xie, A Rahman, X Lin - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… On the other hand, 1-Boc-indole as a nucleophile was reacted with 1a under the optimized protocol for 24 h, and no desired adduct was detected, and this suggests that a hydrogen-…
Number of citations: 41 pubs.rsc.org
K Hiroya, S Itoh, T Sakamoto - The Journal of Organic Chemistry, 2004 - ACS Publications
… When a solution of 26 in 1,2-dichloroethane in the presence of a stoichiometric amount of Cu(OAc) 2 was refluxed for 5 h, the 1-Boc-indole 25 was produced in 80% yield. The Boc …
Number of citations: 328 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.